(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone
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Overview
Description
(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone is a chemical compound with the molecular formula C17H17IO It is characterized by the presence of an iodo group and multiple methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone typically involves the reaction of 5-iodo-2-methylbenzoyl chloride with 2,4,6-trimethylphenylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The methyl groups can affect the compound’s hydrophobicity, impacting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a trimethylphenyl group.
(5-Iodo-2-methylphenyl)(4-methylphenyl)methanone: Similar structure but with a single methyl group on the phenyl ring.
Uniqueness
(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone is unique due to the presence of multiple methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors .
Properties
CAS No. |
108440-71-7 |
---|---|
Molecular Formula |
C17H17IO |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
(5-iodo-2-methylphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H17IO/c1-10-7-12(3)16(13(4)8-10)17(19)15-9-14(18)6-5-11(15)2/h5-9H,1-4H3 |
InChI Key |
OLCDKIMFZFHCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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